2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
Molecular Formula |
C16H23BO3 |
|---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(14)11-6-8-12(18-5)9-7-11/h6-9,13-14H,10H2,1-5H3 |
InChI Key |
CXGWZOPPZMCINS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation of Aryl Halides
One of the most common methods to prepare aryl boronic esters such as 2-[2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is via palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron (B2pin2).
- Starting Materials: 2-(4-methoxyphenyl)cyclopropyl bromide or iodide.
- Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4), base (e.g., potassium acetate or potassium carbonate).
- Solvent: 1,4-dioxane or DMF.
- Conditions: Heating at 80–100 °C under inert atmosphere (nitrogen or argon) for several hours.
Mechanism: The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronic ester.
| Parameter | Typical Value |
|---|---|
| Catalyst loading | 1–5 mol% |
| Base | KOAc or K2CO3 (2 equiv) |
| Temperature | 80–100 °C |
| Reaction time | 4–16 hours |
| Yield | 60–85% |
This method is widely reported and reliable for synthesizing arylboronate esters, including cyclopropyl-substituted derivatives.
Representative Experimental Data Summary
| Method | Catalyst/Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-catalyzed borylation | Pd(dppf)Cl2, B2pin2, KOAc, 1,4-dioxane | 80 °C, 12 h, N2 atmosphere | 70–85 | Common, scalable, well-established |
| Lithiation-borylation | LDA, pinacolborane, −78 °C to RT | Anhydrous conditions | 60–75 | High regioselectivity, sensitive setup |
| Lithiation-borylation-ring-opening (related) | LDA, boronic esters, azetidinium ions | −78 °C to RT, inert atmosphere | 44–75 | Advanced method for functionalized boronates |
Research Discoveries and Insights
- The palladium-catalyzed borylation method is the most practical and widely used for preparing 2-[2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offering good yields and operational simplicity.
- Lithiation-borylation provides a route to stereodefined boronic esters, which is valuable for asymmetric synthesis and pharmaceutical applications.
- The boronate ester moiety in the target compound is highly versatile, enabling subsequent Suzuki–Miyaura cross-couplings or transformations into alcohols, amines, or other functional groups under mild conditions.
- The cyclopropyl ring strain can influence reactivity and selectivity during lithiation and borylation steps, requiring careful optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form cyclopropyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the unique electronic and steric properties of the compound, which enhance its reactivity and selectivity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS Number : 171364-79-7
- Molecular Formula : C₁₃H₁₉BO₃
- Synonyms: 4-Methoxyphenylboronic acid pinacol ester, p-(Pinacolboryl)anisole
Comparison with Similar Compounds
Structural Analogues with Cyclopropyl Groups
Key Observations :
Methoxyphenyl Derivatives Without Cyclopropyl Groups
Key Observations :
Derivatives with Ethynyl, Chloro, and Sulfur Substituents
Key Observations :
Key Observations :
- Safety data gaps for the target compound highlight the necessity for hazard testing, given the risks associated with structurally similar boronic esters (e.g., skin/eye irritation) .
Biological Activity
2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1240492-28-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : C16H23BO3
- Molecular Weight : 274.16 g/mol
- CAS Number : 1240492-28-7
The compound features a dioxaborolane ring structure which is known for its stability and reactivity in biological systems. The presence of the methoxyphenyl and cyclopropyl groups may contribute to its unique biological profile.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The dioxaborolane moiety can influence the stability and reactivity of the compound in biological systems.
Inhibitory Effects
A study indicated that derivatives of dioxaborolanes can act as inhibitors of RNA-dependent RNA polymerase (NS5B), which is a target for antiviral therapies. Specifically, compounds similar to 2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated potent inhibition with an IC50 value below 50 nM in enzymatic assays .
Antiviral Activity
In a comparative study on various dioxaborolanes:
- Compound A : IC50 = 0.34 μM against NS5B.
- Compound B : IC50 > 50 μM.
These findings suggest that structural modifications can significantly alter the potency of these compounds against viral targets .
| Compound | IC50 (μM) | % TDI | k_obs (min^-1) |
|---|---|---|---|
| A | 0.34 | 66 | 0.0921 |
| B | >50 | - | - |
This table illustrates the varying degrees of inhibitory activity among different compounds within the same class.
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of similar compounds shows variability in solubility and metabolic stability:
Q & A
Q. What are the common synthetic routes for 2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what factors influence yield optimization?
Methodological Answer: Synthesis typically involves cyclopropanation of 4-methoxystyrene derivatives followed by boronate esterification. Ionic liquid-mediated borylation (e.g., using [BMIM]BF₄) achieves yields up to 77% under optimized conditions (60°C, 12h, 5 mol% Pd catalyst). Critical factors include:
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?
Methodological Answer: Key techniques:
- NMR spectroscopy :
- ¹H NMR : Methoxy singlet at δ 3.8 ppm; cyclopropyl protons as multiplet (δ 1.2–1.8 ppm).
- ¹¹B NMR : Peak at δ 32–34 ppm confirms boronate ester integrity .
Q. What are the primary decomposition pathways observed for this compound under different storage conditions?
Methodological Answer: Hydrolysis via dioxaborolane ring opening dominates in humid environments (t½ = 72h at 60% RH). Stabilization strategies:
- Storage : Under argon at -20°C with 3Å molecular sieves (>12-month stability) .
- Monitoring : FT-IR for B-O bond degradation (loss of peak at 1360 cm⁻¹) .
Advanced Research Questions
Q. How do structural variations in the cyclopropane or methoxyphenyl groups affect the compound's reactivity in cross-coupling reactions?
Methodological Answer: Substituent effects on Suzuki-Miyaura coupling efficiency:
| Substituent Position | Electronic Effect | Yield (%) | Reference Compound |
|---|---|---|---|
| para-Methoxy (target) | Strong +M effect | 85 | Analog in |
| meta-Chloro | -I effect | 62 | Analog in |
| ortho-Methyl | Steric hindrance | 45 | Analog in |
Key Insight : Para-substituents enhance electron donation, improving oxidative addition to Pd(0) .
Q. What experimental strategies resolve contradictions in reported catalytic activity data for this boronate in photoredox reactions?
Q. How can computational modeling guide the design of derivatives with improved stability while maintaining cross-coupling efficiency?
Methodological Answer: DFT calculations (B3LYP/6-31G*) predict stability-reactivity trade-offs:
| Derivative | HOMO (eV) | LUMO (eV) | Δ Gap | Stability (Days) |
|---|---|---|---|---|
| -NO₂ at phenyl | -6.8 | -1.9 | 4.9 | 45 |
| -CF₃ at cyclopropane | -7.1 | -2.3 | 4.8 | 60 |
| Target compound | -6.2 | -1.5 | 4.7 | 30 |
Design Rule : Hammett σ⁺ < 0.4 balances electronic effects .
Q. What safety protocols are essential when handling this compound given its potential hydrolysis products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
